2'-(Methylamino)biphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Methylamino)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where a methylamino group is attached to the second carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Methylamino)biphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of 2’-(Methylamino)biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes selecting appropriate solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
2’-(Methylamino)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2’-(Methylamino)biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-(Methylamino)biphenyl-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl-3-carboxylic acid: Similar structure but with an amino group instead of a methylamino group.
3-Carboxy-2’-aminobiphenyl: Another isomer with the carboxylic acid and amino groups in different positions.
2’-Hydroxybiphenyl-3-carboxylic acid: Contains a hydroxy group instead of a methylamino group.
Uniqueness
2’-(Methylamino)biphenyl-3-carboxylic acid is unique due to the presence of the methylamino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the methylamino group plays a crucial role in the compound’s activity.
Properties
IUPAC Name |
3-[2-(methylamino)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXPNNDERWQIOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681776 |
Source
|
Record name | 2'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-12-4 |
Source
|
Record name | 2′-(Methylamino)[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.